1,2,6,9-Tetramethylphenanthrene

Übersicht

Beschreibung

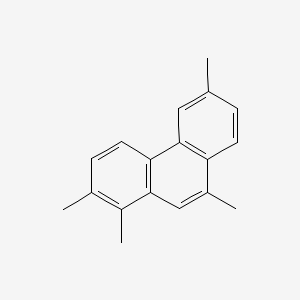

1,2,6,9-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 2, 6, and 9 positions on the phenanthrene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,6,9-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under controlled conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can introduce methyl groups at specific positions on the phenanthrene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ catalytic processes and optimized reaction conditions to achieve high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,6,9-Tetramethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenanthrene derivatives.

Substitution: Nitro-phenanthrene, halogenated phenanthrene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,2,6,9-Tetramethylphenanthrene has the molecular formula and is characterized by its four methyl groups attached to the phenanthrene backbone. Its structural formula can be represented as follows:

Applications in Environmental Science

1. Sorption Studies

this compound has been studied for its sorption characteristics in environmental contexts. Research indicates that the compound can be immobilized in various substrates, influencing its bioavailability and degradation rates in aquatic environments. A stepwise-cluster inference model has been developed to analyze the factors affecting the sorption of phenanthrene compounds, including this compound. Key findings include:

- Factors Influencing Sorption :

- Initial concentration of phenanthrene

- Ionic strength

- Temperature

- pH levels

The model demonstrated high predictive accuracy with correlation coefficients above 0.99 for training sets .

2. Biodegradation Studies

The biodegradation of this compound has been investigated to understand its environmental impact. Studies show that its degradation half-life varies significantly based on environmental conditions such as temperature and microbial activity. Understanding these factors is crucial for assessing the ecological risks associated with PAHs .

Applications in Materials Science

1. Polymer Stabilizers

this compound is utilized as a stabilizer in polymer formulations. Its ability to absorb UV light makes it particularly valuable in enhancing the durability of plastics against photodegradation. The compound acts as a light stabilizer by quenching free radicals generated during polymer degradation processes.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

In organic chemistry, this compound serves as a precursor for synthesizing more complex aromatic compounds. Its derivatives are used in various synthetic pathways to create pharmaceuticals and fine chemicals.

Case Study 1: Environmental Impact Assessment

A study conducted on the sorption behavior of this compound in sediment-water systems revealed that the compound's presence significantly affects the bioavailability of other PAHs. The research highlighted the importance of understanding how different environmental conditions influence the fate of PAHs .

Case Study 2: Polymer Application

In a polymer application study, researchers incorporated this compound into polyethylene formulations. The results indicated improved UV resistance and mechanical properties compared to control samples without the compound. This demonstrates its practical utility in enhancing material performance .

Wirkmechanismus

The mechanism of action of 1,2,6,9-Tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known to interact with cellular components, potentially affecting various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Phenanthrene: The parent compound of 1,2,6,9-Tetramethylphenanthrene, lacking the methyl groups.

1,2,3,4-Tetramethylphenanthrene: Another tetramethyl derivative with methyl groups at different positions.

1,2,5,6-Tetramethylphenanthrene: A similar compound with methyl groups at the 1, 2, 5, and 6 positions.

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other methylated phenanthrene derivatives .

Biologische Aktivität

1,2,6,9-Tetramethylphenanthrene (TMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its complex biological activities and potential environmental impacts. This article reviews the biological activity of TMP, focusing on its mechanisms of action, effects on endocrine systems, and implications for human health and the environment.

- Chemical Formula : C₁₈H₁₈

- Molecular Weight : 226.34 g/mol

- CAS Number : 53421533

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular receptors and metabolic pathways. Key findings include:

- Endocrine Disruption : TMP has been identified as an endocrine disruptor, particularly affecting estrogen receptor (ER) activity. Studies indicate that TMP can induce estrogenic responses in vitro, suggesting its potential to influence hormonal balance in organisms .

- AhR Activation : TMP acts as an agonist for the aryl hydrocarbon receptor (AhR), which is involved in the regulation of biological responses to planar aromatic compounds. It has been shown to elicit AhR-mediated responses with significant potency compared to other phenanthrenes .

Endocrine Activity

Research indicates that TMP can significantly affect hormone production:

- In studies using H295R adrenocortical carcinoma cells, TMP was shown to induce the production of estradiol (E2) and testosterone (T) at varying concentrations. The relative potencies for E2 production were measured at 83% compared to phenanthrene's 32% .

Toxicological Studies

- Cell Viability and Potency : The effects of TMP on cell viability were assessed using various bioassays. It was found that at concentrations leading to >80% cell viability, TMP exhibited significant estrogenic activity .

- Comparative Potency : In a comparative analysis of PAHs, TMP showed greater estrogenic activity than many other alkylated phenanthrenes. The potency was quantified using relative potency factors derived from dose-response curves .

Table 1: Comparative Potency of PAHs in Inducing Estrogenic Activity

| Compound | % E2 Max | Relative Potency |

|---|---|---|

| This compound | 83% | 0.83 |

| Phenanthrene | 32% | 0.32 |

| Other Alkylated Phenanthrenes | Varies | Varies |

Data derived from H295R cell assays .

Case Study 1: Environmental Impact Assessment

A study conducted on scrubber water from ships revealed that the release of TMP into marine environments poses risks due to its bioaccumulation potential and endocrine-disrupting properties. The assessment highlighted the need for stringent regulations on PAH emissions from maritime activities .

Case Study 2: Human Health Implications

Research has indicated that prolonged exposure to PAHs like TMP may correlate with increased risks of hormone-related cancers. Epidemiological studies suggest a link between PAH exposure and reproductive health issues in populations residing near industrial sites .

Eigenschaften

IUPAC Name |

1,2,6,9-tetramethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJWRZAPBOJONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C=CC(=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697817 | |

| Record name | 1,2,6,9-Tetramethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204256-39-3 | |

| Record name | 1,2,6,9-Tetramethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The study mentions that 1,2,6,9-Tetramethylphenanthrene displayed a different accumulation pattern compared to other PAHs like 2-methyldibenzothiophene in clams. What could explain this difference?

A1: While the study [] observes different accumulation patterns between this compound and compounds like 2-methyldibenzothiophene, it doesn't offer a definitive explanation for this difference. Several factors could contribute to this observation:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.